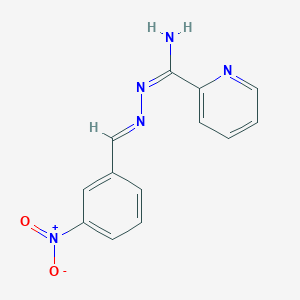
2-(4-methylphenyl)-4-phenoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-4-phenoxyquinazoline, also known as MPQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinazoline derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4-phenoxyquinazoline is not entirely understood, but it is believed to involve the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways play a crucial role in the regulation of cell growth and survival, and their dysregulation is often associated with the development of cancer. 2-(4-methylphenyl)-4-phenoxyquinazoline has also been found to induce the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-phenoxyquinazoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, making it a potential candidate for the treatment of skin disorders and Alzheimer's disease. 2-(4-methylphenyl)-4-phenoxyquinazoline has also been found to have a potent vasodilatory effect, making it a potential candidate for the treatment of hypertension.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(4-methylphenyl)-4-phenoxyquinazoline in lab experiments is its high potency and selectivity. It has been found to be more potent than other quinazoline derivatives such as gefitinib and erlotinib. However, one of the limitations of using 2-(4-methylphenyl)-4-phenoxyquinazoline is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 2-(4-methylphenyl)-4-phenoxyquinazoline. One of the significant areas of research is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of 2-(4-methylphenyl)-4-phenoxyquinazoline and its potential side effects. Additionally, the development of more efficient synthesis methods and formulations that improve the solubility of 2-(4-methylphenyl)-4-phenoxyquinazoline would be beneficial for its clinical application.
Conclusion:
In conclusion, 2-(4-methylphenyl)-4-phenoxyquinazoline is a promising candidate for various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-4-phenoxyquinazoline involves the reaction between 4-methylbenzaldehyde and 2-aminobenzoic acid, followed by the reaction with phenol in the presence of a catalyst. The final product is obtained through crystallization and purification processes. The yield of the synthesis is around 60%, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC.
Scientific Research Applications
2-(4-methylphenyl)-4-phenoxyquinazoline has been extensively studied for its potential use in various scientific research applications. One of the significant areas of research is its anti-cancer activity. 2-(4-methylphenyl)-4-phenoxyquinazoline has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer, through its ability to induce apoptosis and cell cycle arrest. Furthermore, 2-(4-methylphenyl)-4-phenoxyquinazoline has also been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
properties
IUPAC Name |
2-(4-methylphenyl)-4-phenoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(23-20)24-17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHOCHPVEZJKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4-phenoxyquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)


![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)



![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)

